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molecular formula C9H16O3 B3052144 Methyl 8-oxooctanoate CAS No. 3884-92-2

Methyl 8-oxooctanoate

Cat. No. B3052144
M. Wt: 172.22 g/mol
InChI Key: HVAXGLYKECRETN-UHFFFAOYSA-N
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Patent
US07332468B2

Procedure details

48 g cyclooctene (1) and 8.4 g sodium bicarbonate were ozonolysed in 48 g methanol and 1 l dichloromethane at −78° C. for 5.5 h. 304 g triethylamine was added slowly dropwise at −60 [lacuna] C and the reaction mixture was allowed to warm to room temperature in the course of 1 h. The reaction mixture was washed with sodium thiosulphate solution (10%, 200 ml), 2 N HCl (150 ml), NaOH (5%, 150 ml) and NaCl solution (saturated, 200 ml) and dried over sodium sulphate and the solvent was distilled off. After distillation, methyl 8-oxooctanoate (2) was obtained.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
304 g
Type
reactant
Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:8][CH2:7]CC[CH2:4][CH2:3][CH:2]=1.[C:9](=[O:12])(O)[O-:10].[Na+].Cl[CH2:15]Cl.C(N(CC)CC)C.[CH3:24][OH:25]>>[O:25]=[CH:24][CH2:7][CH2:8][CH2:1][CH2:2][CH2:3][CH2:4][C:9]([O:10][CH3:15])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C1=CCCCCCC1
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
304 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
48 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with sodium thiosulphate solution (10%, 200 ml), 2 N HCl (150 ml), NaOH (5%, 150 ml) and NaCl solution (saturated, 200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Name
Type
product
Smiles
O=CCCCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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